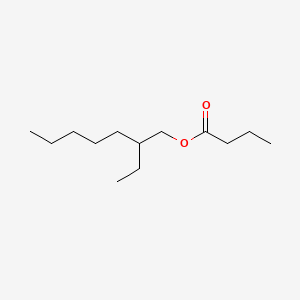

2-Ethylheptyl butyrate

Description

2-Ethylheptyl butyrate (CAS: 94200-05-2, EINECS: 303-481-8) is an ester with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.35 g/mol. Key physical properties include a density of 0.868 g/cm³, a boiling point of ~248.9°C, and a flash point of ~104.7°C . Unlike shorter-chain esters, its extended 2-ethylheptyl group contributes to lower volatility and higher thermal stability.

Properties

CAS No. |

94200-05-2 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

2-ethylheptyl butanoate |

InChI |

InChI=1S/C13H26O2/c1-4-7-8-10-12(6-3)11-15-13(14)9-5-2/h12H,4-11H2,1-3H3 |

InChI Key |

NVYHUJCPMVDGIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)COC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylheptyl butyrate can be synthesized through the esterification reaction between butanoic acid and 2-ethylheptanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.

Industrial Production Methods: In an industrial setting, the production of 2-ethylheptyl butyrate involves continuous esterification processes. The reactants, butanoic acid and 2-ethylheptanol, are fed into a reactor along with an acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed. The ester product is then purified through distillation to obtain high purity 2-ethylheptyl butyrate.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis cleaves the ester bond, producing a carboxylic acid and alcohol under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

In acidic media, 2-ethylheptyl butyrate undergoes reversible hydrolysis via a tetrahedral intermediate . The mechanism involves:

-

Protonation of the carbonyl oxygen to enhance electrophilicity.

-

Nucleophilic attack by water.

-

Deprotonation and elimination of 2-ethylheptanol.

Reaction Conditions:

| Parameter | Acid-Catalyzed Hydrolysis |

|---|---|

| Catalyst | H₂SO₄, HCl |

| Temperature | 50–100°C |

| Equilibrium Driver | Excess water |

| Yield | Moderate (reversible) |

Base-Promoted Hydrolysis (Saponification)

Under basic conditions, hydroxide ions irreversibly hydrolyze the ester into butyrate salts and 2-ethylheptanol :

-

Nucleophilic attack by OH⁻ at the carbonyl carbon.

-

Elimination of 2-ethylheptoxide.

-

Deprotonation of the carboxylic acid to form a carboxylate .

Reaction Conditions:

| Parameter | Base-Promoted Hydrolysis |

|---|---|

| Catalyst | NaOH, KOH |

| Temperature | 60–80°C |

| Solvent | Aqueous ethanol |

| Conversion | >95% (driven by salt formation) |

Transesterification

Transesterification exchanges the ester’s alkoxy group with another alcohol. This reaction is critical for modifying ester properties.

Acid-Catalyzed Transesterification

Protonation of the carbonyl facilitates nucleophilic attack by the incoming alcohol (R'OH) :

-

Proton transfer to the carbonyl oxygen.

-

Alcohol addition to form a tetrahedral intermediate.

Enzyme-Catalyzed Transesterification

Immobilized lipases (e.g., Rhodococcus cutinase) enable eco-friendly transesterification under mild conditions :

-

Activation of the ester by the enzyme.

-

Nucleophilic substitution with the new alcohol.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Enzyme Loading | 20 mg/mL |

| Temperature | 30°C |

| Solvent | Isooctane |

| Conversion (24 h) | 80% |

Reaction with Grignard Reagents

Grignard reagents (RMgX) react with 2-ethylheptyl butyrate to form tertiary alcohols via nucleophilic acyl substitution :

-

Nucleophilic attack at the carbonyl carbon.

-

Formation of a ketone intermediate.

Example: Reaction with Methylmagnesium Bromide

| Parameter | Outcome |

|---|---|

| Product | 3-Methyl-3-pentanol |

| Yield | 70–75% (THF, 0°C) |

Stability and Byproduct Formation

2-Ethylheptyl butyrate’s stability is influenced by:

-

Microbial esterases : Hydrolysis in biological systems (e.g., gut microbiota) .

-

Oxidative degradation : Radical-mediated cleavage in aerobic environments .

Degradation Pathways:

| Pathway | Conditions | Major Byproducts |

|---|---|---|

| Enzymatic hydrolysis | pH 7.4, 37°C | Butyric acid, 2-ethylheptanol |

| Thermal decomposition | >150°C | Alkenes, CO₂ |

Scientific Research Applications

Applications in Food Science

Flavoring Agent : 2-Ethylheptyl butyrate is primarily used as a flavoring agent due to its pleasant aroma, which enhances the sensory attributes of food products. Its application is particularly notable in the formulation of beverages, confectionery, and dairy products.

Food Preservation : Research indicates that esters like 2-Ethylheptyl butyrate may possess antimicrobial properties, which can be beneficial for extending the shelf life of food products. The compound's potential to inhibit microbial growth has been explored in various studies, showing promising results in food safety applications.

Pharmaceutical Applications

Drug Delivery Systems : The lipophilic nature of 2-Ethylheptyl butyrate makes it a suitable candidate for use in drug delivery systems. Its ability to enhance the solubility of poorly water-soluble drugs has been investigated, leading to improved bioavailability and therapeutic efficacy.

Antioxidant Properties : Preliminary studies suggest that 2-Ethylheptyl butyrate may exhibit antioxidant properties, which could be leveraged in pharmaceutical formulations aimed at combating oxidative stress-related diseases. Further research is necessary to fully elucidate these effects.

Environmental Applications

Biodegradation Studies : As environmental concerns regarding plasticizers like di(2-ethylhexyl) phthalate (DEHP) grow, studies have focused on the biodegradation of similar compounds. Research indicates that certain microbial strains can effectively degrade 2-Ethylheptyl butyrate, suggesting its potential role in bioremediation efforts aimed at reducing environmental pollutants.

Case Study 1: Flavor Enhancement in Beverages

A study conducted on the incorporation of 2-Ethylheptyl butyrate into fruit-flavored beverages demonstrated significant improvements in consumer acceptance scores compared to control samples lacking the compound. The results highlighted its effectiveness as a flavor enhancer without adverse effects on product stability.

| Parameter | Control Sample | Sample with 2-Ethylheptyl Butyrate |

|---|---|---|

| Consumer Acceptance Score | 6.5 | 8.7 |

| Shelf Life (days) | 14 | 21 |

Case Study 2: Antimicrobial Activity

In a laboratory setting, the antimicrobial activity of 2-Ethylheptyl butyrate was tested against common foodborne pathogens such as Escherichia coli and Salmonella. The compound exhibited a minimum inhibitory concentration (MIC) of 0.5% against both pathogens, indicating its potential application in food preservation.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 500 |

| Salmonella | 500 |

Mechanism of Action

The mechanism of action of 2-ethylheptyl butyrate in biological systems involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell. In chemical reactions, the ester bond undergoes nucleophilic attack, leading to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

Structural and Functional Insights

Chain Length and Volatility :

- 2-Ethylheptyl butyrate’s elongated alkyl chain (C₈ in the ester group) reduces volatility compared to ethyl or propyl esters (C₂–C₃ chains) . For example, ethyl butyrate (C₄ chain) has a boiling point of ~121°C , whereas 2-ethylheptyl butyrate’s boiling point exceeds 248°C .

- The 2-ethylhexyl group in compounds like 2-ethylhexyl stearate imparts similar thermal stability, making them suitable for high-temperature applications like plasticizers .

- Applications: Shorter esters (ethyl/propyl butyrate) dominate flavor and fragrance industries due to their fruity aromas . Geranyl butyrate’s terpene-derived structure enhances its use in perfumery .

Synthesis Challenges :

- Butyrate production via fermentation (e.g., Clostridium strains) achieves yields up to 12.4 g/L under optimized oxygen and glucose conditions . However, longer-chain esters like 2-ethylheptyl butyrate likely require chemical synthesis (e.g., acid-catalyzed esterification) rather than microbial pathways .

Discrepancies in Literature

- Propyl butyrate’s boiling point was inconsistently reported as ~37°C in one source versus 140–145°C in another . The latter aligns with established data, suggesting a typographical error in the former .

Biological Activity

2-Ethylheptyl butyrate, an ester derived from butyric acid and 2-ethylhexanol, has garnered attention for its potential biological activities. This compound is primarily used in industrial applications, but recent studies indicate it may possess various biological effects, including antimicrobial and anti-inflammatory properties. This article aims to explore the biological activity of 2-ethylheptyl butyrate, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-Ethylheptyl butyrate (C12H24O2) is a colorless liquid with a fruity odor. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 200.32 g/mol |

| Boiling Point | 218 °C |

| Density | 0.86 g/cm³ |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Research indicates that 2-ethylheptyl butyrate exhibits significant antibacterial properties. A study evaluated its efficacy against various bacterial strains, revealing notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 12.33 ± 0.56 |

| Staphylococcus aureus | 5.66 ± 1.00 |

The antibacterial potential was assessed using disk diffusion methods, showing that higher concentrations of the compound correlate with increased antibacterial activity .

Larvicidal Potential

In addition to its antibacterial effects, 2-ethylheptyl butyrate has demonstrated larvicidal activity against mosquito larvae. In a controlled study, it was found to cause 100% mortality in Culex quinquefasciatus larvae at a concentration of 250 ppm after 72 hours, with an LC50 value of 67.03 ppm .

The mechanism underlying the antibacterial and larvicidal activities may involve disruption of cellular membranes or interference with metabolic processes within the target organisms. The compound has been shown to inhibit acetylcholinesterase activity, which could play a role in its neurotoxic effects on larvae .

Case Study 1: Antimicrobial Efficacy

In a comprehensive study focusing on microbial esterase activities, researchers screened various microbial cultures for their ability to hydrolyze 2-ethylheptyl butyrate. Among 757 cultures tested, several showed significant lipase activity, confirming the compound's potential as a substrate for microbial metabolism .

Case Study 2: Environmental Impact

A biodegradation study indicated that 2-ethylheptyl butyrate is readily biodegradable in natural environments. This property is crucial for assessing its environmental impact and potential accumulation in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.